Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine
Description
Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine is a tertiary amine derivative characterized by a central ethylenediamine backbone substituted with diethylamine and 3-methylcyclopentylamino groups. Its structure features a branched alkyl chain (3-methylcyclopentyl) attached to the ethylenediamine moiety, conferring steric bulk and hydrophobic properties.
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N',N'-diethyl-N-(3-methylcyclopentyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H26N2/c1-4-14(5-2)9-8-13-12-7-6-11(3)10-12/h11-13H,4-10H2,1-3H3 |
InChI Key |
XCUUPCKLHAVKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1CCC(C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine typically involves the reaction of 3-methylcyclopentylamine with diethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve additional steps such as crystallization or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated products, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine interactions and their biological effects.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine with structurally related tertiary amines:
*Estimated based on structural similarity.
Physicochemical Properties
- Hydrophobicity: The 3-methylcyclopentyl group in the target compound imparts greater hydrophobicity compared to methyl () or trifluoropropyl () substituents. This affects solubility, favoring nonpolar solvents.
- Electronic Effects : Compounds with electron-withdrawing groups (e.g., CF₃ in and ) exhibit altered basicity and coordination strength relative to the electron-donating cyclopentyl group.
Biological Activity
Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be classified as an aliphatic amine. Its structure includes a diethyl group and a 3-methylcyclopentyl moiety, contributing to its unique biological profile. The compound's molecular formula is , with a molecular weight of approximately 199.36 g/mol.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the modulation of serotonin and norepinephrine pathways. This interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
1. Antidepressant Effects
- Case Study : A study demonstrated that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels in the synaptic cleft, enhancing mood and reducing anxiety symptoms.
2. Neuroprotective Properties
- Research Findings : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage. This property is crucial for developing treatments for neurodegenerative diseases.
Pharmacological Data
The following table summarizes key pharmacological data related to this compound:
| Parameter | Value |
|---|---|
| Molecular Weight | 199.36 g/mol |
| LogP | 3.5 (indicative of lipophilicity) |
| Solubility in Water | Low |
| Bioavailability | Moderate |
| Half-life | Approximately 4 hours |
Safety Profile
The safety profile of this compound has been assessed in various studies. The compound exhibits low acute toxicity, with LD50 values indicating a favorable safety margin for therapeutic use. However, further long-term studies are necessary to fully understand its chronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
